1-(4-methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a propyl chain, a pyrrole ring, and a pyrazole core
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole core: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Introduction of the pyrrole ring: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor, such as a 1,4-dicarbonyl compound.
Attachment of the methoxyphenyl group: The methoxyphenyl group is attached to the pyrazole core through a nucleophilic substitution reaction.
Addition of the propyl chain: The propyl chain is introduced via an alkylation reaction using a suitable alkyl halide.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrole ring, resulting in the formation of substituted pyrrole derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts).
Scientific Research Applications
1-(4-Methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a tool in biological research to study its interactions with various biological targets, including enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism of action depends on the specific biological target and the context of its application.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile: This compound differs by the presence of a carbonitrile group instead of a carboxamide group, which may affect its reactivity and biological activity.
4-(1H-Pyrrol-1-yl)phenol: This compound lacks the pyrazole core and the propyl chain, making it structurally simpler but potentially less versatile in its applications.
4-(1H-Pyrrol-1-yl)benzoic acid: This compound contains a benzoic acid group instead of a carboxamide group, which may influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N4O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-propyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-3-10-19-17(23)16-13-20-22(18(16)21-11-4-5-12-21)14-6-8-15(24-2)9-7-14/h4-9,11-13H,3,10H2,1-2H3,(H,19,23) |
InChI Key |
MBONRWLIRVXKEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.